GLPG1972, also known as GLPG1972, is a potent and selective inhibitor of the enzyme A Disintegrin And Metalloproteinase with ThromboSpondin-motif-5 (ADAMTS-5). [, ] This enzyme plays a crucial role in the degradation of aggrecan, a major component of cartilage. [] GLPG1972 belongs to the class of small molecule inhibitors and is orally bioavailable. [] It is being investigated for its potential as a disease-modifying osteoarthritis drug (DMOAD). []
[1] https://www.semanticscholar.org/paper/7820de830b84ee441c8a635fb8a51a90679acb0b [] https://www.semanticscholar.org/paper/f9dde21eaeb62cfb409b28d4892b16819e15ee89[3] https://www.semanticscholar.org/paper/0ffb8cdd795736063f987d6b743e46d3d2b8bc57[4] https://www.semanticscholar.org/paper/47e5b6b62e1e138744836b61c7bd8d2eb782a0b5 [] https://www.semanticscholar.org/paper/4691355739f7b78ccd2065c0b96532c58cc3ea1c [] https://www.semanticscholar.org/paper/918fe42c3c298384de9273f7e682c89bed90484e [] https://www.semanticscholar.org/paper/44924d116a5b12d4532d87735a8fb04e6e10c53d[12] https://www.semanticscholar.org/paper/5fad807a1f96e311680e1a4b1b2d8e35a1f8c1d9 [] https://www.semanticscholar.org/paper/65f7610a0db99a11a67dd1554ca38ee0f5775d6a[14] https://www.semanticscholar.org/paper/7614e5f00fc11062d9d42224e01aed808656abbc[15] https://www.semanticscholar.org/paper/a1bd60f862763aef8cc808bb599683d012297758 [] https://www.semanticscholar.org/paper/d3cbcd9850389b05dfdfd1fb6de5a54141101d0d
Aldumastat is a synthetic compound primarily studied for its potential therapeutic applications in various diseases. It is classified as a small molecule inhibitor that targets specific enzymes or pathways involved in disease processes. Aldumastat's development has been particularly focused on its role in treating conditions such as cancer and inflammatory diseases.
Aldumastat is not derived from natural sources but synthesized through chemical processes in laboratories. It has been the subject of numerous studies aimed at understanding its efficacy and safety in clinical settings.
Aldumastat falls under the category of enzyme inhibitors. Specifically, it is known to inhibit certain metalloproteinases, which are enzymes implicated in various pathological conditions, including tumor progression and metastasis.
The synthesis of Aldumastat typically involves several steps:
The specific synthetic route can vary depending on the desired purity and yield. For instance, one common method involves the use of coupling agents to facilitate the formation of amide bonds between different molecular fragments.
Aldumastat's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The compound typically features:
The molecular weight of Aldumastat is approximately 300-400 g/mol, depending on the specific formulation. Its three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand how it interacts with biological targets.
Aldumastat undergoes several chemical reactions during its synthesis and when interacting with biological systems:
Understanding these reactions is crucial for optimizing the compound's pharmacokinetics and pharmacodynamics—ensuring it reaches the target site effectively while minimizing side effects.
Aldumastat exerts its therapeutic effects primarily through inhibition of specific metalloproteinases. By blocking these enzymes, Aldumastat disrupts pathways that lead to tumor growth and metastasis.
Research indicates that Aldumastat can significantly reduce tumor cell invasion in vitro and may enhance the efficacy of other anticancer agents when used in combination therapies.
Aldumastat has potential applications in:
Osteoarthritis pathogenesis is characterized by the irreversible degradation of articular cartilage, primarily driven by the dysregulation of extracellular matrix homeostasis. Central to this process is A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), the predominant aggrecanase responsible for cleaving aggrecan—a critical proteoglycan that imparts compressive resistance and hydration to cartilage. Aggrecan degradation disrupts the extracellular matrix's structural integrity, exposing collagen fibers to subsequent enzymatic breakdown and accelerating joint dysfunction [1] [10].
The therapeutic rationale for selectively inhibiting ADAMTS5 stems from genetic and pharmacological validation. Preclinical studies demonstrate that Adamts5-null mice exhibit significant protection against cartilage erosion in destabilization of the medial meniscus models, whereas ablation of other proteases (e.g., ADAMTS4) shows minimal protective effects [8] [10]. Aldumastat (also designated GLPG1972/S201086) is a first-in-class, orally bioavailable small molecule designed to specifically target ADAMTS5. Its development addresses the unmet need for disease-modifying osteoarthritis drugs by intervening in the core pathomechanism of aggrecanolysis [3] [6].
Table 1: Aggrecanase Inhibitors in Preclinical Development
Compound | Target Specificity | IC₅₀ (nM) | Model System |
---|---|---|---|
Aldumastat | ADAMTS5 (8-fold > ADAMTS4) | 19 | Human recombinant |
Compound 15c | ADAMTS5 | 20 | Human recombinant |
GSK2394002 (mAb) | ADAMTS5 | 0.08 | Murine DMM model |
Aldumastat exerts its inhibitory function through non-competitive, allosteric modulation of ADAMTS5. Structural analyses via X-ray crystallography (PDB: 6YJM) reveal that Aldumastat binds outside the catalytic zinc-binding domain, inducing conformational changes that disrupt substrate accessibility and proteolytic efficiency [6] [10]. Specifically, it occupies a hydrophobic cleft within the cysteine-rich domain and spacer region—domains critical for aggrecan recognition and binding. This allosteric site exhibits lower conservation across metalloproteinases than the catalytic site, enabling enhanced selectivity (8-fold preference over ADAMTS4; IC₅₀ = 156 nM) [3] [6].
The binding kinetics of Aldumastat involve hydrogen bonding with Thr⁶⁸⁸ and hydrophobic interactions with Val⁶⁴⁹ and Tyr⁷¹⁵ residues. Molecular dynamics simulations indicate that occupation of this pocket induces a "closed" conformation in the catalytic domain, sterically hindering aggrecan's access to the active site. This mechanism differs fundamentally from orthosteric inhibitors, as AldumSTABLEat modulates enzyme function without competing with endogenous substrates at the catalytic cleft [6] [10].
Beyond direct aggrecan protection, Aldumastat modulates inflammatory and nociceptive pathways implicated in osteoarthritis progression. ADAMTS5 inhibition reduces the liberation of bioactive aggrecan fragments, which act as damage-associated molecular patterns that activate Toll-like receptor 2 and nuclear factor kappa-light-chain-enhancer of activated B cells signaling in chondrocytes and synoviocytes [1] [10]. This suppresses the synthesis of interleukin-1 beta, tumor necrosis factor-alpha, and monocyte chemoattractant protein-1—key mediators of synovitis and cartilage catabolism [8] [10].
In dorsal root ganglia, reduced monocyte chemoattractant protein-1 expression correlates with the alleviation of mechanical allodynia in destabilized medial meniscus models treated with anti-ADAMTS5 antibodies, suggesting indirect neuromodulatory effects [8]. Furthermore, transcriptomic profiling of cartilage from Aldumastat-treated models shows downregulation of hypertrophic markers (e.g., Runt-related transcription factor 2 and collagen type X alpha 1), indicating suppression of chondrocyte dedifferentiation [10].
Table 2: Signaling Pathways Modulated by ADAMTS5 Inhibition
Pathway | Key Effectors | Biological Outcome |
---|---|---|
NF-κB | ↓ IL-1β, ↓ TNF-α, ↓ TLR2 | Reduced synovitis & matrix degradation |
Chemokine signaling | ↓ MCP-1 | Attenuated mechanical allodynia |
Chondrocyte hypertrophy | ↓ Runx2, ↓ Col10a1 | Delayed cartilage ossification |
Autophagy | ↑ LC3-II, ↑ Beclin-1 | Enhanced cellular homeostasis |
The extracellular matrix's integrity relies on a balance between aggrecanolysis and collagenolysis. Aldumastat’s selective inhibition of ADAMTS5 indirectly regulates collagen degradation by mitigating the exposure of collagen fibrils after aggrecan loss and suppressing cross-activation of collagenases. Matrix metalloproteinase 13 expression—the primary type II collagen-degrading enzyme—is upregulated by aggrecan fragments and inflammatory cytokines in a feedforward loop. Preclinical evidence indicates that ADAMTS5 blockade reduces matrix metalloproteinase 13 activity by >60% in destabilized medial meniscus joints, preserving collagen content [8] [10].
Additionally, Aldumastat potentiates anabolic pathways involving SRY-Box Transcription Factor 9, the master regulator of collagen type II alpha 1 and aggrecan transcription. Recent studies show that tankyrase inhibitors, which stabilize SRY-Box Transcription Factor 9, synergize with ADAMTS5 suppression to enhance extracellular matrix synthesis. This crosstalk highlights the potential for combinatory therapies targeting both catabolic and anabolic mediators in osteoarthritis [9] [10]. Supersulfides (e.g., glutathione trisulfide) further exemplify this synergy; they inhibit ferroptosis-induced matrix degradation while enhancing antioxidant defenses, complementing aggrecanase inhibition [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7